Ethyl 5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylate
Overview
Description
Ethyl 5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylate is a complex organic compound. It likely contains an oxazole ring, which is a five-membered ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms . The “3-methoxyphenyl” part suggests the presence of a phenyl group (a ring of six carbon atoms, i.e., a benzene ring) with a methoxy group (O-CH3) attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions, where a linear precursor molecule is transformed into a cyclic structure . The exact method would depend on the specific precursor molecules used .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Oxazole rings, for example, can participate in a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined experimentally . These properties would depend on factors such as the compound’s molecular structure and the presence of functional groups .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-12(18-14-11)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVNNFAVPARPGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701690 | |
Record name | Ethyl 5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668971-57-1 | |
Record name | Ethyl 5-(3-methoxyphenyl)-3-isoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=668971-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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